molecular formula C38H58N10O12 B040235 Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 CAS No. 121822-32-0

Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2

Cat. No.: B040235
CAS No.: 121822-32-0
M. Wt: 846.9 g/mol
InChI Key: XYZIULLGTDZPIP-UHFFFAOYSA-N
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Scientific Research Applications

Rociclovir has a wide range of scientific research applications, including:

Mechanism of Action

Biochemical Pathways

The compound is involved in the biochemical pathway related to the life cycle of the HIV-1 virus. Specifically, it plays a role in the proteolytic cleavage process, which is essential for the maturation and infectivity of the virus . The compound, acting as a substrate for the HIV-1 protease, is cleaved at specific sites, mimicking the natural substrates of the enzyme .

Preparation Methods

Synthetic Routes and Reaction Conditions: Rociclovir can be synthesized through a series of chemical reactions involving purine nucleoside derivatives. The preparation process typically involves the use of solvents like dimethyl sulfoxide (DMSO) and various reagents to achieve the desired compound .

Industrial Production Methods: The industrial production of Rociclovir involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Rociclovir undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The reaction conditions are carefully controlled to achieve the desired products .

Major Products Formed: The major products formed from these reactions include various derivatives of Rociclovir that exhibit different antiviral properties .

Properties

IUPAC Name

2-[(2-acetamido-3-hydroxypropanoyl)amino]-N-[4-amino-1-[[1-[2-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H58N10O12/c1-18(2)30(32(41)54)46-37(59)31(19(3)4)47-36(58)27-7-6-14-48(27)38(60)25(15-21-8-10-22(51)11-9-21)45-34(56)24(16-29(40)53)44-33(55)23(12-13-28(39)52)43-35(57)26(17-49)42-20(5)50/h8-11,18-19,23-27,30-31,49,51H,6-7,12-17H2,1-5H3,(H2,39,52)(H2,40,53)(H2,41,54)(H,42,50)(H,43,57)(H,44,55)(H,45,56)(H,46,59)(H,47,58)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZIULLGTDZPIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H58N10O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408691
Record name Acetyl-Ser-Gln-Asn-Tyr-Pro-Val-Val amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

846.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121822-32-0
Record name Acetyl-Ser-Gln-Asn-Tyr-Pro-Val-Val amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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